(+)-Pelletierine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2858-67-5 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-[(2S)-piperidin-2-yl]propan-2-one |

InChI |

InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3/t8-/m0/s1 |

InChI Key |

JEIZLWNUBXHADF-QMMMGPOBSA-N |

Isomeric SMILES |

CC(=O)C[C@@H]1CCCCN1 |

Canonical SMILES |

CC(=O)CC1CCCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Pelletierine natural sources and isolation

An In-depth Technical Guide on the Natural Sources and Isolation of (+)-Pelletierine

Introduction

This compound is a piperidine alkaloid that, along with its related compounds, has been a subject of phytochemical and pharmacological interest. Historically, extracts containing these alkaloids have been used for their anthelmintic properties, particularly for expelling tapeworms. This document provides a comprehensive technical overview of the natural sources of this compound, the profile of co-occurring alkaloids, and detailed methodologies for its extraction, isolation, and purification. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Alkaloid Profile

The primary natural source of this compound is the pomegranate tree (Punica granatum L.), a member of the Lythraceae family. The alkaloids are not distributed uniformly throughout the plant; they are most concentrated in the root-bark (Cortex punica granatum).[1] The total alkaloid content in the dried root-bark typically ranges from 0.5% to 1.0%.[1]

The root-bark contains a mixture of several related piperidine alkaloids. The principal alkaloids include pseudopelletierine, pelletierine, isopelletierine, and methylpelletierine.[1][2] It is crucial to note that pelletierine is optically active [this compound], whereas isopelletierine is its optically inactive racemic form [(±)-pelletierine].[1] The isolation process itself, particularly the use of basic conditions, can catalyze the racemization of this compound to isopelletierine, which often results in the isolation of the latter in higher quantities than the former.[1]

Table 1: Alkaloid Content in Punica granatum Root-Bark

| Alkaloid | Chemical Formula | Molar Mass (g·mol−1) | Typical Yield (g/kg of raw bark) |

| Pseudopelletierine | C₉H₁₅NO | 153.22 | 1.80 |

| Isopelletierine | C₈H₁₅NO | 141.21 | 0.52 |

| Methylpelletierine | C₉H₁₇NO | 155.25 | 0.20 |

| Pelletierine | C₈H₁₅NO | 141.21 | 0.01 |

(Data sourced from[2])

Isolation and Purification Methodologies

The isolation of pelletierine alkaloids from pomegranate root-bark leverages their basic nature and differential solubility. Methodologies range from classic acid-base extractions to more modern liquid membrane techniques. Purification is typically achieved through chromatographic methods.

Experimental Protocol 1: Classical Acid-Base Extraction

This method is a fundamental technique for separating basic alkaloids from neutral and acidic components of the plant matrix.[1]

3.1.1 Materials and Reagents

-

Dried and powdered Punica granatum root-bark

-

Organic solvent (e.g., Dichloromethane or Chloroform)

-

Dilute sulfuric acid (e.g., 2% H₂SO₄)

-

Concentrated aqueous ammonia (NH₃) or Sodium Hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

3.1.2 Step-by-Step Procedure

-

Maceration and Extraction: Macerate the powdered root-bark in an organic solvent like dichloromethane for 24-48 hours. This extracts the free-base form of the alkaloids along with other lipophilic compounds.

-

Acidic Aqueous Extraction: Filter the organic extract. Transfer the filtrate to a separatory funnel and extract it multiple times with a dilute strong acid, such as 2% sulfuric acid. The alkaloids, being basic, will be protonated to form their corresponding ammonium salts, which are highly soluble in the aqueous phase.[1] Most other lipophilic impurities will remain in the organic phase.

-

Basification: Combine the acidic aqueous extracts and basify the solution to a pH of approximately 10 by carefully adding concentrated aqueous ammonia or NaOH.[3] This deprotonates the alkaloid salts, converting them back to their free-base form, which is less soluble in water.

-

Organic Solvent Re-extraction: Transfer the basified aqueous solution to a separatory funnel and extract it multiple times with an organic solvent (e.g., dichloromethane). The free-base alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude residue contains the mixture of pelletierine alkaloids.

Experimental Protocol 2: Liquid Membrane (LM) Pertraction

This advanced technique combines extraction and stripping into a single, efficient operation, and has been successfully applied to recover pelletierine from aqueous extracts of Punica granatum roots.[4][5]

3.2.1 System and Reagents

-

Rotating Film Contactor (RFC) apparatus[4]

-

Feed Solution: Aqueous extract of milled root-bark in an ammonia buffer (NH₃-(NH₄)₂SO₄), adjusted to the optimal pH.[4]

-

Acceptor (Stripping) Solution: Dilute sulfuric acid solution.[4]

-

pH meter

3.2.2 Optimized Parameters A study on the extraction of pelletierine sulphate using this technique identified the following optimal conditions for achieving the highest conversion.[4][6]

Table 2: Optimized Parameters for Pelletierine Extraction via RFC Liquid Membrane

| Parameter | Optimal Value |

| Number of Stages | 2 |

| Disc Rotation Speed | 10 rpm |

| Feed Solution pH | 9.5 |

| Acceptor Solution pH | 2.0 |

| Organic Membrane | n-Decane |

3.2.3 Step-by-Step Procedure

-

Feed Preparation: Leach milled root-bark powder (e.g., 5.0 grams) with a buffer solution (e.g., 250 ml of NH₃-(NH₄)₂SO₄) adjusted to pH 9.5. Shake for 30 minutes and filter to obtain the feed solution.[4]

-

Apparatus Setup: Set up the RFC, loading the feed solution and the acceptor solution (sulfuric acid at pH 2.0) into their respective compartments. The organic membrane liquid (n-decane) occupies the common upper part of the contactor.[4]

-

Pertraction: Operate the RFC at the optimized disc speed (10 rpm). In the feed phase, the alkaloids (at pH 9.5) are in their free-base form and are extracted into the organic membrane.

-

Stripping: The alkaloids diffuse across the membrane to the interface with the acceptor solution. Here, they are protonated by the acidic environment (pH 2.0), forming water-soluble salts that are stripped from the membrane and trapped in the acceptor phase.

-

Recovery: After the process, the acceptor solution is collected, now enriched with pelletierine sulphate.

Purification by Chromatography

The crude alkaloid mixture obtained from initial extraction must be purified to isolate individual components. Thin Layer Chromatography (TLC) is used for analytical separation and method development, while Column Chromatography is used for preparative-scale purification.[1]

3.3.1 Thin Layer Chromatography (TLC) TLC is used to monitor the progress of the extraction and separation.[1]

Table 3: TLC Parameters for Pomegranate Alkaloids

| Parameter | Description |

| Stationary Phase | Silica gel coated aluminum plates |

| Eluent (Mobile Phase) | Dichloromethane : Methanol (4:1 v/v) with 2% (v/v) concentrated aq. NH₃ |

| Visualization | Dragendorff's reagent |

| Observed Rƒ values | 0.25, 0.43, 0.72 (Pseudopelletierine corresponds to Rƒ 0.72) |

(Data sourced from[1])

3.3.2 Column Chromatography Based on the separation achieved in TLC, a preparative column chromatography procedure can be designed using silica gel as the stationary phase and a gradient elution system based on the TLC mobile phase to separate pseudopelletierine, pelletierine/isopelletierine, and methylpelletierine. Fractions are collected and analyzed by TLC to identify and combine those containing the pure compounds.

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of pelletierine alkaloids from their natural source.

Caption: Workflow for the extraction and purification of Pelletierine.

Conclusion

The root-bark of Punica granatum is the definitive natural source for pelletierine and its associated alkaloids. The successful isolation of the optically active this compound requires careful consideration of the experimental conditions, particularly pH, to prevent racemization into isopelletierine. While classical acid-base extraction followed by column chromatography remains a robust and fundamental approach, modern techniques like liquid membrane pertraction offer a more integrated and potentially more efficient alternative for large-scale recovery. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers to extract, isolate, and study these historically significant natural products.

References

The Biosynthetic Pathway of (+)-Pelletierine in Pomegranate (Punica granatum): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pelletierine, a piperidine alkaloid found in the root bark of pomegranate (Punica granatum), is a compound of significant interest due to its anthelmintic properties and its role as a biosynthetic precursor to other complex alkaloids. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in pomegranate, drawing upon available research and analogous pathways in other plant species. The guide details the enzymatic steps from the primary precursor, L-lysine, to the final product, and includes quantitative data on alkaloid content, hypothesized enzymatic mechanisms, and relevant experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic pathway and related experimental workflows, offering a clear and concise resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

The pomegranate (Punica granatum L.) is a fruit-bearing deciduous shrub or small tree that has been cultivated since ancient times for its nutritional and medicinal properties. While the fruit is the most widely consumed part, the bark of the root and stem is a rich source of a class of piperidine alkaloids known as the granatane alkaloids, which include pelletierine, isopelletierine, N-methylpelletierine, and pseudopelletierine[1][2][3][4][5][6]. Among these, this compound is a key intermediate and possesses notable biological activity. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts.

This guide synthesizes the current knowledge on the biosynthesis of this compound in pomegranate, focusing on the core biochemical transformations, the enzymes likely involved, and the experimental evidence supporting the proposed pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Punica granatum originates from the amino acid L-lysine and involves a series of enzymatic reactions, including decarboxylation, oxidation, cyclization, and condensation with an acetate-derived unit. While not all enzymes in this pathway have been isolated and characterized from pomegranate, extensive research on analogous alkaloid biosynthetic pathways, such as those for tropane and Lycopodium alkaloids, provides a strong foundation for a hypothesized pathway in pomegranate[1][7].

The proposed biosynthetic pathway can be divided into the following key steps:

Step 1: Decarboxylation of L-Lysine to Cadaverine

The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). Research on granatane alkaloid biosynthesis in pomegranate hairy root cultures has identified candidate genes for Punica granatum lysine decarboxylase (PgLDC), supporting its role as the entry point into the pathway[2].

Step 2: Oxidative Deamination and Cyclization of Cadaverine to Δ¹-Piperideine

Cadaverine undergoes oxidative deamination, catalyzed by a copper-containing amine oxidase (CAO), to yield 5-aminopentanal. This intermediate then spontaneously cyclizes via an intramolecular Schiff base formation to produce Δ¹-piperideine[8].

Step 3: Formation of the Acetoacetyl-CoA Side Chain

Concurrently, two molecules of acetyl-CoA, derived from primary metabolism, are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase.

Step 4: Condensation to form this compound

The final step in the biosynthesis of this compound is a Mannich-like condensation reaction between Δ¹-piperideine and acetoacetyl-CoA. The precise enzymatic mechanism for this final condensation step in pomegranate has not yet been fully elucidated. It is hypothesized that a specific synthase, tentatively named pelletierine synthase, catalyzes this reaction.

Caption: Hypothesized biosynthetic pathway of this compound in Punica granatum.

Quantitative Data

Quantitative data on the biosynthesis of this compound in pomegranate is limited in the scientific literature. However, some studies have reported the content of pelletierine and related alkaloids in the root bark of the plant.

| Alkaloid | Yield (g/kg of raw root-bark) | Reference |

| Pseudopelletierine | 1.8 | [9] |

| Isopelletierine | 0.52 | [9] |

| N-methylpelletierine | 0.20 | [9] |

| Pelletierine | 0.01 | [9] |

Table 1: Yield of major alkaloids from the root-bark of Punica granatum.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway in pomegranate are not extensively published. However, based on related research, the following methodologies are central to investigating this pathway.

Precursor Feeding Studies with Isotopic Labeling

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product.

Protocol:

-

Preparation of Labeled Precursor: Synthesize or procure isotopically labeled L-lysine (e.g., ¹³C or ¹⁵N labeled).

-

Administration to Plant Material: Administer the labeled precursor to pomegranate seedlings or hairy root cultures. This can be done by adding the precursor to the hydroponic solution or the culture medium.

-

Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.

-

Extraction of Alkaloids: Harvest the plant tissue (preferably root bark) and perform an alkaloid extraction (see Protocol 4.2).

-

Analysis: Analyze the purified alkaloids using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Caption: General workflow for an isotopic labeling experiment.

Extraction of Pelletierine from Punica granatum Roots

The following protocol is adapted from a study on the extraction of pelletierine using a liquid membrane technique, which starts with a conventional leaching process[10][11].

Protocol:

-

Preparation of Plant Material: Collect fresh roots of Punica granatum, wash them thoroughly, and mill them into a fine powder.

-

Leaching: Suspend the powdered root material in a buffer solution of ammonia and ammonium sulfate (NH₃-(NH₄)₂SO₄) adjusted to an appropriate pH (e.g., pH 9.5)[12].

-

Agitation: Shake the suspension for approximately 30 minutes to facilitate the extraction of alkaloids into the aqueous phase.

-

Filtration: Filter the mixture to separate the solid plant material from the liquid extract (feed solution).

-

Further Purification (Optional): The resulting feed solution containing pelletierine can be further purified using techniques such as liquid-liquid extraction or, as described in the source literature, a liquid membrane technique for selective recovery[10][11][12]. For this, the feed solution is brought into contact with an organic liquid membrane (e.g., n-decane), and the pelletierine is then stripped from the membrane into an acidic acceptor solution (e.g., sulfuric acid at pH 2)[11][12].

-

Analysis: The concentration and purity of pelletierine in the final extract can be determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry (at λ=254 nm)[10].

Key Enzymes and Their Hypothesized Roles

While the specific enzymes from Punica granatum are yet to be fully characterized, based on homologous pathways, the following enzymes are predicted to play crucial roles:

-

Lysine Decarboxylase (LDC): A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the initial decarboxylation of L-lysine. Candidate genes for this enzyme have been identified in pomegranate[2].

-

Copper-Containing Amine Oxidase (CAO): Responsible for the oxidative deamination of cadaverine. These enzymes are widespread in plants and are involved in various metabolic pathways[8].

-

Acetoacetyl-CoA Thiolase: A key enzyme in primary metabolism that provides the four-carbon unit for condensation with the piperidine ring.

-

Pelletierine Synthase (Hypothesized): A putative enzyme that would catalyze the final condensation step. The exact class of this enzyme is unknown but could be a type of synthase or transferase.

Future Perspectives and Research Directions

The biosynthesis of this compound in pomegranate presents several exciting avenues for future research. Key areas that require further investigation include:

-

Isolation and Characterization of Biosynthetic Enzymes: The definitive identification and characterization of LDC, CAO, and the putative pelletierine synthase from Punica granatum are essential to fully elucidate the pathway.

-

Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes and the activity of the enzymes are regulated in the plant will be crucial for any metabolic engineering efforts.

-

Metabolic Engineering: With the identification of the key biosynthetic genes, there is potential to overexpress these genes in pomegranate or heterologous systems to increase the production of pelletierine and related alkaloids.

-

Elucidation of Downstream Pathways: this compound is a precursor to more complex alkaloids like pseudopelletierine. Further research is needed to identify the enzymes responsible for these subsequent transformations.

Conclusion

The biosynthetic pathway of this compound in Punica granatum is a classic example of how primary metabolites like L-lysine and acetyl-CoA are channeled into the production of specialized secondary metabolites. While the overall pathway is reasonably well-understood based on precursor feeding studies and analogies to other alkaloid biosynthetic pathways, significant gaps remain in our knowledge of the specific enzymes and regulatory mechanisms in pomegranate. This guide provides a solid foundation for researchers and drug development professionals to delve into this fascinating area of natural product biosynthesis, with the ultimate goal of harnessing the medicinal potential of these unique plant-derived compounds.

References

- 1. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Diverse Phytochemicals and Bioactivities in the Ancient Fruit and Modern Functional Food Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering the anti-diabetic potential of pomegranate peel metabolites by examining molecular interplay with the thioredoxin-interacting protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of some alkaloids of Punica granatum and Withania somnifera - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 9. Pseudopelletierine - Wikipedia [en.wikipedia.org]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. researchgate.net [researchgate.net]

Total Synthesis of (+)-Pelletierine and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of the piperidine alkaloid (+)-pelletierine and its key analogues. Sourced from peer-reviewed scientific literature, this document details various synthetic strategies, provides experimental protocols for key reactions, and presents quantitative data in a comparative format. Furthermore, it explores the biological activities of these compounds, offering valuable insights for professionals in drug discovery and development.

Introduction to Pelletierine

Pelletierine is a naturally occurring piperidine alkaloid first isolated from the root bark of the pomegranate tree (Punica granatum)[1]. The family of pelletierine-related alkaloids, including isopelletierine, methylisopelletierine, and pseudopelletierine, have garnered interest due to their biological activities, most notably their anthelmintic properties[2][3][4]. The development of efficient and stereoselective synthetic routes to access this compound and its analogues is crucial for further pharmacological investigation and the potential development of new therapeutic agents. This guide will focus on modern synthetic approaches, including asymmetric organocatalysis and biomimetic strategies.

Asymmetric Total Synthesis of this compound

The stereocenter at the C2 position of the piperidine ring is a key feature of this compound. Consequently, several asymmetric synthetic strategies have been developed to control this stereochemistry.

Proline-Mediated Asymmetric Mannich Reaction

An effective approach for the asymmetric synthesis of pelletierine involves an organocatalytic intermolecular Mannich reaction. This method utilizes the readily available and inexpensive amino acid proline as a chiral catalyst.

The reaction proceeds between Δ¹-piperideine, generated in situ, and acetone in the presence of either L-proline or D-proline to yield the corresponding enantiomer of pelletierine. The use of L-proline leads to the formation of (S)-pelletierine, while D-proline yields the natural (+)-(R)-pelletierine[5].

Key Features:

-

Catalyst: L-proline or D-proline

-

Reactants: Δ¹-piperideine and acetone

-

Key Transformation: Enantioselective C-C bond formation

Diagram 1: Proline-Mediated Asymmetric Mannich Reaction for this compound Synthesis

Caption: Proline-catalyzed asymmetric Mannich reaction.

Intramolecular Heteroatom Michael Addition

Another powerful organocatalytic strategy involves the intramolecular Michael addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde. This approach allows for the enantioselective construction of the piperidine ring.

This method has been successfully applied to the synthesis of (-)-pelletierine, starting from an appropriate aldehyde precursor which undergoes cyclization catalyzed by a chiral secondary amine catalyst[6].

Key Features:

-

Catalyst: Chiral secondary amine (e.g., diarylprolinol silyl ether)

-

Key Transformation: Enantioselective intramolecular aza-Michael addition

Diagram 2: General Workflow for Asymmetric Synthesis via Intramolecular Michael Addition

Caption: Workflow for pelletierine synthesis.

Synthesis of Pelletierine Analogues

Enantiomerically pure pelletierine serves as a versatile building block for the synthesis of other alkaloids.

Synthesis of Sedridine and Allosedridine

(-)-(S)-Cbz-protected pelletierine can be converted to the naturally occurring sedum alkaloids, sedridine and its epimer allosedridine[5]. The synthesis involves the reduction of the ketone functionality to a hydroxyl group.

Synthesis of Myrtine

The quinolizidine alkaloid (+)-myrtine can be synthesized from (+)-(R)-Cbz-protected pelletierine. A key step in this transformation is a Wittig olefination followed by an intramolecular aza-Michael reaction[5].

Synthesis of Lasubine I and II

The epimeric quinolizidine alkaloids, lasubine I and lasubine II, can be accessed from (+)- and (-)-Boc-protected pelletierine, respectively[5].

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic strategies towards this compound.

Table 1: Comparison of Asymmetric Synthetic Methods for Pelletierine

| Method | Catalyst | Key Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Proline-Mediated Mannich Reaction | D-Proline | Intermolecular Mannich | 63 | 74-80 | [5] |

| Cinchona-Mediated Michael Addition | 9-Aminoquinidine | Intramolecular aza-Michael | Good | 90-99 | [5] |

| Resolution with Mandelic Acid | (R)-Mandelic Acid | Diastereomeric Salt Recrystallization | - | ≥ 99 | [5] |

Experimental Protocols

General Procedure for Proline-Mediated Asymmetric Mannich Reaction[5]

To a solution of Δ¹-piperideine (generated in situ) in a 9:1 mixture of DMSO and water is added an excess of acetone. D-proline (typically 10-30 mol%) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

General Procedure for the Synthesis of (+)-Myrtine from this compound[5]

(+)-(R)-Cbz-protected pelletierine is subjected to a Wittig reaction with a suitable phosphorus ylide to introduce the required carbon chain. The resulting olefin is then treated with an acid to induce an intramolecular aza-Michael reaction, leading to the formation of the quinolizidine core of myrtine. The protecting group is subsequently removed to yield (+)-myrtine.

Biological Activity of Pelletierine and its Analogues

Pelletierine and its related alkaloids have been traditionally used for their anthelmintic properties, particularly against tapeworms[1]. Isopelletierine has been identified as a potent anthelmintic principle in pomegranate bark, showing activity against Fasciola hepatica[2][3]. Recent studies have also investigated the in vitro anthelmintic efficacy of pomegranate extracts against gastrointestinal nematodes in sheep, with pelletierine being a key active component[4].

The piperidine scaffold is a common motif in many pharmaceuticals, and the development of synthetic routes to pelletierine and its analogues opens up possibilities for creating new derivatives with a range of potential therapeutic applications.

Biosynthesis of Pelletierine

The biosynthesis of pelletierine is believed to proceed via the Mannich-like condensation of Δ¹-piperideine and 3-oxoglutaric acid[7][8]. Δ¹-piperideine itself is derived from the amino acid lysine. Understanding the biosynthetic pathway can provide inspiration for biomimetic synthetic strategies.

Diagram 3: Biosynthetic Pathway of Pelletierine

Caption: Biosynthesis of pelletierine from L-lysine.

Conclusion

The total synthesis of this compound and its analogues has been achieved through various elegant and efficient strategies. Organocatalytic methods, in particular, offer a powerful tool for the asymmetric synthesis of these valuable piperidine alkaloids. The availability of enantiomerically pure pelletierine provides a platform for the synthesis of more complex alkaloids and for the exploration of their therapeutic potential. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing key synthetic routes, experimental considerations, and the biological context of these important natural products.

References

- 1. Pelletierine [drugfuture.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Anthelminthic Efficacy of Aqueous Pomegranate (Punica granatum L.) Extracts against Gastrointestinal Nematodes of Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (+)-Pelletierine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the core strategies employed in the enantioselective synthesis of (+)-pelletierine, a piperidine alkaloid of significant interest in medicinal chemistry and natural product synthesis. This guide summarizes quantitative data, presents detailed experimental protocols for key methodologies, and visualizes synthetic pathways and workflows.

Introduction

This compound, with its characteristic 2-acetonylpiperidine structure, represents a key chiral building block for the synthesis of more complex alkaloids. Its stereocontrolled synthesis is crucial for accessing its biologically active enantiomer and for the development of novel therapeutic agents. This guide explores several prominent and effective strategies for achieving the enantioselective synthesis of this compound, including organocatalytic methods, classical resolution, and approaches from the chiral pool.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different enantioselective synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Synthetic Strategy | Key Reagent/Catalyst | Overall Yield | Enantiomeric Excess (ee) | Reference(s) |

| Proline-Catalyzed Mannich Reaction | L-Proline | ~63% | 74–80% | [1][2] |

| Cinchona-Based Organocatalytic Aza-Michael Reaction | 9-aminoquinine | Good | 90–99% | [1][2] |

| Resolution of Racemic Pelletierine | (R)- or (S)-Mandelic Acid | 33-41% (for protected forms) | ≥ 99% | [1][3] |

| Synthesis from (-)-Pipecolinic Acid | Wittig Reagent, PdCl2 (Wacker Oxidation) | Not specified | Not specified | [4][5] |

| Biomimetic Synthesis | Non-enzymatic Mannich-like condensation | Not specified | Not specified | [6][7] |

Synthetic Strategies and Experimental Protocols

This section details the methodologies for the key enantioselective syntheses of this compound.

Proline-Catalyzed Asymmetric Mannich Reaction

This biomimetic approach mimics the natural biosynthetic pathway of pelletierine and utilizes the readily available and inexpensive organocatalyst, L-proline, to induce enantioselectivity.[6] The reaction proceeds via the formation of an enamine from acetone and proline, which then attacks the electrophilic Δ¹-piperideine.[6]

Experimental Protocol:

A general procedure for the L-proline-catalyzed asymmetric Mannich reaction between a ketone, an aldehyde (or its precursor), and an amine is as follows:

-

To a solution of Δ¹-piperideine (1.0 eq) in a suitable solvent (e.g., a mixture of DMSO and acetone or neat acetone), is added L-proline (10-20 mol%).

-

The reaction mixture is stirred vigorously at room temperature for 3-48 hours, with progress monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Cinchona Alkaloid-Catalyzed Intramolecular Aza-Michael Addition

This highly efficient organocatalytic method employs a cinchona alkaloid derivative, such as 9-aminoquinine, to catalyze the intramolecular aza-Michael addition of an amine to an α,β-unsaturated ketone precursor.[1][2] This strategy consistently delivers high enantiomeric excesses.[1][2]

Experimental Protocol:

-

A Cbz-protected α,β-unsaturated ketone precursor is dissolved in an appropriate solvent (e.g., THF).

-

To this solution, the cinchona alkaloid catalyst (e.g., 9-aminoquinine, 20 mol%) and an acid co-catalyst (e.g., TFA, 40 mol%) are added.[1]

-

The reaction mixture is stirred at room temperature for 18 hours.[1]

-

After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the Cbz-protected this compound.

Resolution of Racemic Pelletierine via Diastereomeric Salt Formation

Classical resolution remains a robust and scalable method for obtaining enantiopure this compound. This approach involves the formation of diastereomeric salts with a chiral resolving agent, such as mandelic acid, followed by separation and liberation of the desired enantiomer.[1][3]

Experimental Protocol:

-

To a solution of racemic pelletierine (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C, a solution of (R)-mandelic acid (0.5 eq) in the same solvent system is added dropwise.[8]

-

The mixture is stirred at 0 °C for 22 hours, during which time the diastereomeric salt of this compound with (R)-mandelic acid preferentially precipitates.[8]

-

The precipitate is collected by filtration and can be recrystallized from methanol/diethyl ether to enhance diastereomeric purity.[8]

-

The resolved salt is then treated with a base (e.g., aqueous KOH) to liberate the free base of this compound.

-

The amine can be protected (e.g., with CbzCl or Boc₂O) for further synthetic manipulations. For instance, to a solution of the resolved amine in DCM, iPr₂NEt and CbzCl are added at 0 °C, and the mixture is stirred for 18 hours at room temperature to yield Cbz-protected this compound with >99% ee.[8]

Synthesis from the Chiral Pool: (-)-Pipecolinic Acid

This strategy utilizes a readily available chiral starting material, (-)-pipecolinic acid, to establish the stereocenter of this compound. The synthesis involves key steps such as a Wittig reaction to introduce the carbon framework of the side chain, followed by a regioselective Wacker oxidation to install the ketone functionality.[4][5]

Experimental Protocol:

While a detailed step-by-step protocol is not available in the provided search results, the general synthetic sequence is as follows:

-

(-)-Pipecolinic acid is converted to a suitable aldehyde derivative.

-

A Wittig reaction is performed on the aldehyde using an appropriate phosphorane to generate an internal olefin.

-

A regioselective Wacker oxidation of the internal olefin, using a palladium catalyst (e.g., PdCl₂) and an oxidant, furnishes the desired ketone, this compound.[4][5]

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Caption: Proline-Catalyzed Asymmetric Mannich Reaction Workflow.

Caption: Cinchona-Catalyzed Intramolecular Aza-Michael Addition.

Caption: Resolution of Racemic Pelletierine Workflow.

Conclusion

The enantioselective synthesis of this compound can be achieved through a variety of effective strategies. For high enantioselectivity directly in the bond-forming step, cinchona alkaloid-catalyzed methods are superior, offering up to 99% ee.[1][2] For scalability and achieving the highest possible enantiopurity, classical resolution with mandelic acid remains an excellent and reliable option.[1][3] The proline-catalyzed Mannich reaction presents a cost-effective and biomimetic approach, though with more moderate enantioselectivity.[1][2] The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scalability, cost, and desired enantiopurity. Further research into novel catalytic systems and the optimization of existing protocols will continue to advance the efficient and selective synthesis of this important chiral alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. daneshyari.com [daneshyari.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Pelletierine chemical structure and stereochemistry

An In-depth Technical Guide to (+)-Pelletierine: Chemical Structure and Stereochemistry

Introduction

Pelletierine is a piperidine alkaloid originally isolated from the root bark of the pomegranate tree (Punica granatum L.).[1][2] It is part of a family of related alkaloids, including isopelletierine and pseudopelletierine, known for their biological activities. Historically, pomegranate bark extracts containing these alkaloids have been used as a traditional anthelmintic to expel parasitic worms, particularly tapeworms.[1][3] Pelletierine itself is a slightly colored, oily liquid that is soluble in alcohol, ether, and chloroform, and sparingly soluble in water.[1][4] This document provides a detailed technical overview of the chemical structure, absolute stereochemistry, physicochemical properties, and relevant experimental protocols for this compound, intended for researchers in medicinal chemistry, natural products, and drug development.

Chemical Structure and Stereochemistry

Molecular Structure

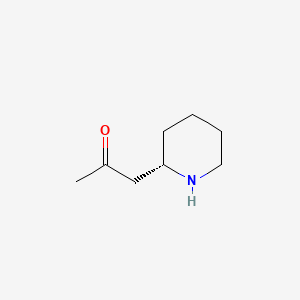

The chemical structure of pelletierine is 1-(piperidin-2-yl)propan-2-one. It consists of a saturated six-membered piperidine ring substituted at the 2-position with a propan-2-one (acetonyl) group.[1] The molecule possesses a single stereocenter at the C2 position of the piperidine ring, where the side chain is attached.

Stereochemistry and Absolute Configuration

Due to the single chiral center, pelletierine exists as a pair of enantiomers. The naturally occurring, optically active form is (-)-pelletierine, which has been determined to have the (R) absolute configuration.[5] Its counterpart, this compound, therefore possesses the (S) absolute configuration.[6] The racemic mixture of the two enantiomers is known as (±)-pelletierine or isopelletierine.[2] It is crucial to note that base-catalyzed racemization can occur during the isolation process, which can lead to the isolation of the optically inactive racemate instead of the pure enantiomer.[2]

The IUPAC name for the dextrorotatory enantiomer is 1-[(2S)-piperidin-2-yl]propan-2-one .[6]

Physicochemical and Spectroscopic Data

Quantitative data for pelletierine is summarized below. Most available data pertains to the racemate (isopelletierine) or are computed properties.

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | 1-[(2S)-piperidin-2-yl]propan-2-one | [6] |

| CAS Number | 2858-67-5 | [6] |

| Molecular Formula | C₈H₁₅NO | [1][5][6] |

| SMILES | CC(=O)C[C@H]1CCCCN1 | [6] |

| InChIKey | JEIZLWNUBXHADF-QMMMGPOBSA-N | [6] |

| Molecular Properties | ||

| Molecular Weight | 141.21 g/mol | [1][5][6] |

| Monoisotopic Mass | 141.115364102 Da | [5][6] |

| XLogP3 | 0.4 | [5][6] |

| Polar Surface Area | 29.1 Ų | [5][6] |

| Hydrogen Bond Donors | 1 | (Computed) |

| Hydrogen Bond Acceptors | 2 | (Computed) |

| Rotatable Bond Count | 2 | (Computed) |

| Physical Properties | ||

| Boiling Point | 195 °C (at 760 mmHg) | [1] |

| Density | 0.988 g/cm³ (at 20°C) | [1] |

| pKa (Strongest Basic) | 9.86 | (Computed) |

| Water Solubility | 19 g/L (50 g/L) | (Computed)[1] |

| Spectroscopic Data | ||

| ¹H NMR | Data for the related compound pseudopelletierine shows signals for bridgehead protons (δH = 3.36), N-methyl group (δH = 2.67), and various methylene protons. Specific data for this compound is not detailed in the provided search results. | [2] |

| ¹³C NMR | No specific data for this compound is readily available. |

Experimental Protocols

The preparation of enantiomerically pure this compound typically involves the resolution of the racemic mixture, isopelletierine. Asymmetric synthesis is also a viable route.

Chiral Resolution of Racemic (±)-Pelletierine via Diastereomeric Salt Formation

This protocol is a generalized method based on the classical resolution technique for amines using a chiral acid.[7][8] The separation relies on the differential solubility of the resulting diastereomeric salts.[8] Optically active acids such as (+)-tartaric acid, (-)-mandelic acid, or enantiomeric 6,6′-dinitrobiphenyl-2,2′-dicarboxylic acids have been used for resolving piperidine alkaloids.[7][9]

Methodology:

-

Salt Formation: Dissolve racemic (±)-pelletierine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-mandelic acid) in the same solvent.

-

Crystallization: Combine the two solutions. The diastereomeric salts—(S)-pelletierine-(R)-mandelic acid and (R)-pelletierine-(R)-mandelic acid—will form. Due to their different physical properties, one salt will be less soluble and will preferentially crystallize out of the solution upon standing or cooling.

-

Isolation: Collect the crystalline precipitate by filtration. This solid is enriched in one diastereomer. The mother liquor will be enriched in the other, more soluble diastereomer.

-

Purification: The optical purity of the crystalline salt can be improved by recrystallization from a suitable solvent.

-

Liberation of the Free Base: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH or Na₂CO₃) to deprotonate the pelletierine amine, making it insoluble in water.

-

Extraction: Extract the liberated enantiomerically pure (+)-(S)-pelletierine using an organic solvent like diethyl ether or dichloromethane.

-

Final Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound. The other enantiomer can be recovered from the mother liquor from step 3 by a similar process.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of pelletierine is its anthelmintic effect, specifically against cestodes (tapeworms).[1][10] It is highly toxic to these parasites.[3]

While the precise molecular signaling pathway has not been fully elucidated, the mechanism of action is understood to be the induction of muscular paralysis in the worm. Pelletierine acts as a neuromuscular toxin, causing a spastic or flaccid paralysis that forces the parasite to detach from the host's intestinal wall.[3] Once detached, the worm can be expelled from the host's body by normal peristaltic action. This mechanism is common among piperidine alkaloids and suggests an interaction with neurotransmitter receptors at the parasite's neuromuscular junction, although the specific receptor targets are not definitively identified.

Conclusion

This compound is the (S)-enantiomer of the piperidine alkaloid 1-(piperidin-2-yl)propan-2-one. Its chemical properties and stereochemistry are critical to its biological function as a potent anthelmintic agent. While detailed spectroscopic data for the pure enantiomer is limited, its physicochemical properties are well-characterized through computational methods. The preparation of enantiomerically pure this compound is achievable through established methods of chiral resolution. Its mechanism of action, centered on the neuromuscular paralysis of parasites, presents a foundation for further investigation into novel antiparasitic agents and for exploring its potential in other areas of drug development.

References

- 1. Pelletierine [drugfuture.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. prezi.com [prezi.com]

- 4. pelletierine | 4396-01-4 [chemicalbook.com]

- 5. Pelletierine | C8H15NO | CID 3034881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pelletierine, (+)- | C8H15NO | CID 10313185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Showing Compound Pelletierine (FDB002166) - FooDB [foodb.ca]

The Discovery of (+)-Pelletierine: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pelletierine, a piperidine alkaloid isolated from the root bark of the pomegranate tree (Punica granatum L.), holds a significant place in the history of natural product chemistry. Its discovery in the late 19th century marked a period of burgeoning interest in the chemical constituents of medicinal plants. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound, detailing the key scientific figures, the experimental methodologies of the era, and the crucial quantitative data that led to its characterization.

Historical Context and Key Figures

The discovery of pelletierine is credited to the French pharmacist and chemist Charles Tanret in 1878.[1] At the time, the root bark of the pomegranate tree was already recognized for its anthelmintic properties, used in traditional medicine to expel parasitic worms.[1] Tanret embarked on a systematic investigation to isolate the active principles responsible for this therapeutic effect.

His work led to the isolation of not one, but four related alkaloids from the pomegranate root bark: pelletierine, isopelletierine, methylpelletierine, and pseudopelletierine.[1] In a tribute to the pioneering French chemist Pierre Joseph Pelletier , who was renowned for his work in isolating quinine and other alkaloids, Tanret named the primary optically active compound "pelletierine".[1]

A notable point of confusion in the early literature was the distinction between pelletierine and isopelletierine. Tanret had described pelletierine as optically active, whereas isopelletierine was found to be optically inactive.[1] It was later understood that the optically active this compound can undergo racemization to the inactive (±)-isopelletierine, particularly under basic conditions during the isolation process.[1] This explains why subsequent researchers sometimes only isolated the racemic form.

The initial structural elucidation of these alkaloids was a complex undertaking in the pre-spectroscopic era, relying on classical methods of chemical degradation and synthesis. The definitive structure and absolute configuration of this compound as (S)-1-(piperidin-2-yl)propan-2-one were established much later through more advanced chemical and spectroscopic techniques.

Quantitative Data

The characterization of a new compound in the 19th century heavily relied on quantitative data from elemental analysis and the determination of its physical properties. Below is a summary of the key quantitative data for pelletierine and its derivatives from early and subsequent studies.

| Property | This compound | Pelletierine Sulphate (from Tanret's sample) | Pelletierine Hydrochloride | Isopelletierine |

| Molecular Formula | C₈H₁₅NO | (C₈H₁₅NO)₂·H₂SO₄ | C₈H₁₅NO·HCl | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol | 380.49 g/mol | 177.67 g/mol | 141.21 g/mol |

| Appearance | Oily liquid | Crystalline solid | Crystalline solid | Oily liquid |

| Melting Point | - | 135-138 °C (decomposes)[1] | 145 °C | - |

| Specific Rotation [α]D | Optically active[1] | -29.5° (c=10.5 mg/mL in H₂O)[1] | - | Optically inactive[1] |

| Boiling Point | 195 °C | - | - | 195 °C |

Note: The specific rotation of Tanret's original pelletierine sulphate sample was re-analyzed over 80 years after its initial isolation.

Experimental Protocols

Isolation of Pelletierine from Punica granatum Root Bark (Reconstructed 19th Century Method)

This protocol is a representation of the acid-base extraction techniques commonly used for isolating alkaloids during the period of pelletierine's discovery.

a. Liberation of the Free Base:

-

The dried root bark of Punica granatum was ground into a coarse powder to increase the surface area for extraction.

-

The powdered bark was then treated with an alkali, such as a slurry of calcium hydroxide (slaked lime) or sodium carbonate, and water. This step was crucial to deprotonate the alkaloid salts naturally present in the plant material, converting them into their free base form, which is more soluble in organic solvents.

b. Extraction with an Organic Solvent:

-

The basified plant material was then extracted with an immiscible organic solvent of the time, such as diethyl ether or chloroform.

-

The mixture was agitated for an extended period to allow the free base alkaloids to partition into the organic layer.

-

The organic extract was then separated from the solid plant material by filtration or decantation.

c. Acidic Extraction and Purification:

-

The organic extract containing the crude alkaloids was then shaken with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).

-

This step converted the free base alkaloids back into their salt forms, which are soluble in the aqueous layer, while many non-basic impurities remained in the organic layer.

-

The aqueous layer, now containing the alkaloid salts, was separated. This acid-base partitioning could be repeated to improve purity.

d. Precipitation and Isolation of Pelletierine:

-

The acidic aqueous solution was again made alkaline, which precipitated the free alkaloid bases.

-

The precipitated alkaloids, a mixture of pelletierine, isopelletierine, etc., were then collected.

-

Separation of the individual alkaloids would have been achieved through fractional crystallization of their salts (e.g., sulphates or picrates). The difference in solubility of these salts would allow for the isolation of a purer form of pelletierine.

Early Methods for Structural Elucidation

The determination of pelletierine's molecular formula and structure in the late 19th and early 20th centuries would have involved the following key experiments:

a. Elemental Analysis:

-

A purified sample of the alkaloid was subjected to combustion analysis to determine the mass percentages of carbon and hydrogen.

-

The nitrogen content was determined by methods such as the Dumas or Kjeldahl method.

-

The oxygen content was typically inferred by difference.

-

From these percentage compositions, the empirical formula was calculated. The molecular formula was then determined by measuring the molecular weight, for which early methods included vapor density measurements (for volatile compounds) or freezing point depression/boiling point elevation of solutions.

b. Chemical Degradation Studies:

-

Hofmann Exhaustive Methylation: This reaction sequence was used to determine the nature of the nitrogen atom (primary, secondary, or tertiary) and to open heterocyclic rings, often leading to simpler, identifiable hydrocarbon chains.

-

Oxidation: Treatment with oxidizing agents like potassium permanganate or chromic acid would cleave the molecule at certain points, and the resulting smaller, known compounds (e.g., carboxylic acids) would provide clues about the original carbon skeleton.

-

Reduction: Reaction with reducing agents could be used to determine the presence of double bonds or carbonyl groups.

Visualizations

Timeline of this compound Discovery

Caption: Timeline of the discovery and characterization of this compound.

Experimental Workflow for 19th Century Alkaloid Isolation

Caption: A generalized workflow for the isolation of alkaloids in the 19th century.

Conclusion

The discovery of this compound by Charles Tanret was a product of the systematic scientific inquiry that characterized the late 19th century. Working with the established knowledge of traditional medicine and applying the chemical techniques of his time, he successfully isolated and began the characterization of this and other related alkaloids. The challenges faced in distinguishing between the optically active and racemic forms highlight the complexities of natural product chemistry, even with seemingly simple molecules. The historical context of pelletierine's discovery serves as a testament to the ingenuity of early chemists and provides a valuable perspective for modern researchers in the field of drug discovery and development from natural sources.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Pelletierine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pelletierine, a piperidine alkaloid isolated from the root bark of the pomegranate tree (Punica granatum), has garnered interest for its potential therapeutic applications, notably its anthelmintic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental methodologies for its synthesis, and visualizes relevant chemical pathways.

Chemical Identity and Structure

This compound is the dextrorotatory enantiomer of the compound 1-(piperidin-2-yl)propan-2-one. Its chemical structure consists of a piperidine ring substituted at the 2-position with a propan-2-one group. The stereocenter at the C2 position of the piperidine ring is in the (S) configuration.

| Identifier | Value |

| IUPAC Name | 1-[(2S)-piperidin-2-yl]propan-2-one[1] |

| Synonyms | (S)-(+)-Pelletierine, Pelletierine, (+)[1] |

| CAS Number | 2858-67-5[1] |

| Chemical Formula | C₈H₁₅NO[1] |

| Molecular Weight | 141.21 g/mol [1] |

| Canonical SMILES | CC(=O)C[C@@H]1CCCCN1[1] |

| InChI Key | JEIZLWNUBXHADF-QMMMGPOBSA-N[1] |

Physical Properties

The physical properties of this compound are not always well-documented for the specific enantiomer. Much of the available data pertains to "pelletierine," which often refers to the racemic mixture, (±)-pelletierine, also known as isopelletierine. It is important to note this distinction when evaluating the data. Pelletierine is generally described as a colorless, volatile, oily liquid that may turn brown upon exposure to air and has an aromatic odor.[2]

| Property | Value | Notes |

| Melting Point | 130-132 °C | Data for "pelletierine" (likely the racemate).[3] |

| Boiling Point | 195 °C | Data for "pelletierine" (likely the racemate).[3] |

| Solubility | Soluble in 20 parts of cold water; miscible in all proportions with ether, alcohol, and chloroform. | Data for "pelletierine".[2] |

| pKa (Strongest Basic) | 9.86 | Predicted value.[4] |

| Optical Rotation | Dextrorotatory (+) | The free base is dextrorotatory, while its salts are reported to be levorotatory.[2] A specific rotation value for the sulfate salt of (-)-pelletierine has been reported as -29.5° (c 10.5 mg/mL H₂O).[5] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a secondary amine and a ketone. The piperidine nitrogen is basic and readily forms crystalline salts with acids, such as the hydrochloride and hydrobromide salts.[6] The ketone carbonyl group can undergo typical reactions such as oxime formation with hydroxylamine.[2] Pelletierine is also noted to be hygroscopic and should be protected from light and acid vapors.[2][3]

Spectroscopic Data

Detailed experimental spectroscopic data specifically for this compound is limited in publicly available literature. However, predicted spectra and data for related compounds provide insight into its spectral characteristics.

| Spectrum Type | Data Highlights |

| ¹H NMR | Predicted spectra for (R)-Pelletierine (the (-)-enantiomer) are available in databases.[2] Key signals would include those for the methyl protons of the acetone moiety, the methylene protons of the piperidine ring, and the methine proton at the stereocenter. |

| ¹³C NMR | Predicted spectra are available.[7] Characteristic signals would include the carbonyl carbon, the carbons of the piperidine ring, and the methyl carbon of the acetone group. |

| Infrared (IR) | The IR spectrum of pelletierine is expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹ for the secondary amine), C-H stretching (around 2850-2950 cm⁻¹), and a strong C=O stretching for the ketone (around 1715 cm⁻¹).[8][9] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight (141.21 g/mol ). Fragmentation patterns would likely involve cleavage of the acetone side chain and fragmentation of the piperidine ring. |

Experimental Protocols

Asymmetric Synthesis of this compound

An enantioselective synthesis of this compound can be achieved via a proline-catalyzed Mannich reaction. This biomimetic approach mimics the biosynthesis of the alkaloid.[10][11]

Reaction: Δ¹-Piperideine + Acetone → this compound

Catalyst: D-Proline

General Procedure:

-

Δ¹-Piperideine is generated in situ.

-

The imine is reacted with a large excess of acetone in a suitable solvent mixture (e.g., DMSO/water).

-

D-proline is used as the chiral organocatalyst to induce asymmetry.

-

The reaction proceeds to yield (S)-(+)-pelletierine with good enantiomeric excess.[12]

Below is a diagram illustrating the workflow for the asymmetric synthesis.

Caption: Workflow for the asymmetric synthesis of this compound.

Determination of Optical Rotation

The optical rotation of a chiral compound is a fundamental physical property that is determined using a polarimeter.[13]

General Procedure:

-

Sample Preparation: A solution of the purified this compound is prepared at a known concentration (c) in a suitable solvent (e.g., ethanol).

-

Blank Measurement: The polarimeter tube is filled with the pure solvent, and a blank reading is taken to zero the instrument.

-

Sample Measurement: The tube is then filled with the sample solution, and the observed angle of rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length of the polarimeter tube in decimeters.[13]

Biological Activity and Signaling Pathways

The primary reported biological activity of pelletierine is its anthelmintic effect, particularly against tapeworms.[14][15] The general mechanism of action for many anthelmintic drugs involves the disruption of the parasite's neuromuscular coordination, leading to paralysis and subsequent expulsion from the host.[16][17] While the specific molecular target and signaling pathway for pelletierine have not been fully elucidated, it is believed to act as a neuromuscular blocking agent in helminths.

Below is a conceptual diagram illustrating the proposed general mechanism of anthelmintic action.

Caption: General mechanism of anthelmintic action of pelletierine.

Conclusion

This compound is a chiral piperidine alkaloid with established anthelmintic properties. This guide has summarized its key physical and chemical characteristics, highlighting the distinction between the pure enantiomer and its racemic form. While much of the quantitative data is reported for the racemate, this document provides a consolidated resource for researchers. The asymmetric synthesis of this compound is achievable through organocatalytic methods. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in its biological activity, which could pave the way for the development of new therapeutic agents.

References

- 1. Pelletierine, (+)- | C8H15NO | CID 10313185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. pelletierine CAS#: 4396-01-4 [m.chemicalbook.com]

- 4. Showing Compound Pelletierine (FDB002166) - FooDB [foodb.ca]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pelletierine | 4396-01-4 [chemicalbook.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 8. OPG [opg.optica.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. The anthelminthic activity of pelletierine and isopelletierine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 17. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations for (+)-pelletierine

An In-Depth Technical Guide to the Quantum Chemical Calculations of (+)-Pelletierine

Abstract

This compound, a piperidine alkaloid, has garnered interest in the scientific community due to its biological activity and stereochemical complexity. A comprehensive understanding of its three-dimensional structure, conformational landscape, and spectroscopic properties is paramount for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced therapeutic potential. This technical guide outlines a robust computational and experimental workflow for the detailed quantum chemical investigation of this compound. The methodologies presented herein, leveraging Density Functional Theory (DFT), provide a framework for obtaining high-accuracy predictions of its structural and spectroscopic parameters. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to the study of natural products.

Introduction to this compound

This compound is a naturally occurring piperidine alkaloid first isolated from the bark of the pomegranate tree (Punica granatum). Its core structure features a piperidine ring substituted at the 2-position with a propan-2-one group, presenting a chiral center that gives rise to its optical activity. The conformational flexibility of the piperidine ring and the side chain dictates the molecule's overall shape, which in turn influences its biological interactions. Quantum chemical calculations offer a powerful, non-experimental approach to explore these conformational preferences and to predict spectroscopic data that can be validated against experimental measurements.

Proposed Computational Methodology

A systematic quantum chemical study of this compound would be initiated with a thorough conformational analysis to identify all low-energy structures. Subsequent geometry optimizations and frequency calculations at a higher level of theory would then provide detailed insights into the structural and vibrational properties of the most stable conformers. Finally, the prediction of NMR chemical shifts would allow for a direct comparison with experimental data, serving as a stringent test of the computational model.

Conformational Analysis

The initial exploration of the conformational space of this compound would be performed using a molecular mechanics force field, such as MMFF94, to efficiently sample the potential energy surface. This would be followed by a more accurate geometry optimization of the identified low-energy conformers using a computationally less demanding quantum mechanical method, such as the semi-empirical PM6 method. The primary goal of this step is to identify all plausible chair and boat conformations of the piperidine ring, as well as the different orientations of the propan-2-one side chain.

Geometry Optimization and Frequency Calculations

The most stable conformers identified in the initial conformational search would then be subjected to full geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT). A widely used and well-validated functional for such calculations is the B3LYP hybrid functional.[1][2] The 6-31G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size.[2] These calculations would be performed using a quantum chemistry software package like Gaussian or NWChem.[3] The absence of imaginary frequencies in the calculated vibrational spectra would confirm that the optimized structures correspond to true energy minima.

NMR Chemical Shift Calculations

To further validate the computational model, the 1H and 13C NMR chemical shifts for the most stable conformer would be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These calculations would be performed at the same level of theory as the geometry optimizations (B3LYP/6-31G(d,p)). The calculated chemical shifts, referenced against a standard (e.g., tetramethylsilane), can then be directly compared with experimentally obtained NMR spectra.

Hypothetical Data Presentation

The quantitative data generated from the proposed quantum chemical calculations should be organized into clear and concise tables to facilitate analysis and comparison with experimental results.

Table 1: Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | C2-N1 | 1.47 Å | N/A |

| C2-C7 | 1.52 Å | N/A | |

| C7-C8 | 1.54 Å | N/A | |

| C8=O1 | 1.22 Å | N/A | |

| Bond Angle | C6-N1-C2 | 111.5° | N/A |

| N1-C2-C7 | 110.8° | N/A | |

| C2-C7-C8 | 113.2° | N/A | |

| Dihedral Angle | C6-N1-C2-C3 | -55.2° | N/A |

| N1-C2-C7-C8 | 175.4° | N/A |

Note: The experimental values are listed as "N/A" as this is a proposed study.

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity | Assignment |

| ν(C=O) | 1715 | High | Carbonyl stretch |

| ν(C-H) | 2940-2850 | Medium | Aliphatic C-H stretch |

| ν(C-N) | 1120 | Medium | C-N stretch |

| δ(CH2) | 1450 | Medium | Methylene scissoring |

Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated 13C Shift | Experimental 13C Shift | Calculated 1H Shift | Experimental 1H Shift |

| C2 | 60.5 | N/A | 3.1 | N/A |

| C3 | 28.9 | N/A | 1.6 | N/A |

| C4 | 25.7 | N/A | 1.5 | N/A |

| C5 | 29.1 | N/A | 1.6 | N/A |

| C6 | 46.8 | N/A | 2.9 | N/A |

| C7 | 51.2 | N/A | 2.8 | N/A |

| C8 | 209.1 | N/A | N/A | N/A |

| C9 | 30.4 | N/A | 2.2 | N/A |

Note: The experimental values are listed as "N/A" as this is a proposed study.

Proposed Experimental Validation

The theoretical predictions from the quantum chemical calculations should be validated through experimental spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1H and 13C NMR spectra of a purified sample of this compound would be acquired in a suitable deuterated solvent (e.g., CDCl3). The experimental chemical shifts and coupling constants would be compared with the calculated values to confirm the predicted lowest-energy conformation in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be recorded to identify the characteristic vibrational modes of the molecule. The experimental frequencies for key functional groups, such as the carbonyl stretch of the ketone, would be compared with the calculated vibrational frequencies to assess the accuracy of the theoretical model.

Visualizations

Diagrams created using the DOT language can effectively illustrate the workflow and logical relationships in this proposed study.

Caption: Computational and experimental workflow for the study of this compound.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The integrated computational and experimental approach detailed in this guide provides a comprehensive framework for the thorough investigation of the structural and spectroscopic properties of this compound. The high-accuracy data obtained from these quantum chemical calculations, when validated by experimental results, will offer invaluable insights into the conformational preferences and electronic structure of this important natural product. This knowledge can, in turn, be leveraged for the future design and development of novel therapeutic agents based on the pelletierine scaffold.

References

A Technical Guide to Piperidine Alkaloids: Focus on (+)-Pelletierine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of piperidine alkaloids, a significant class of natural and synthetic compounds with diverse pharmacological activities. With a special focus on (+)-pelletierine, this document delves into their chemical properties, synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction to Piperidine Alkaloids

Piperidine alkaloids are a class of heterocyclic compounds characterized by a piperidine ring, a six-membered heterocycle containing one nitrogen atom.[1] This structural motif is a common scaffold in a vast number of natural products and synthetic pharmaceuticals, contributing to a wide spectrum of biological activities.[2][3] These alkaloids are found in various plant families, with notable examples including the Piperaceae (e.g., piperine from black pepper) and the Punicaceae (e.g., pelletierine from pomegranate).[4][5] Their diverse pharmacological effects range from antimicrobial and anthelmintic to neuroprotective and anticancer activities.[6][7][8]

Quantitative Data of Selected Piperidine Alkaloids

For ease of comparison, the following tables summarize key quantitative data for this compound and other representative piperidine alkaloids.

Table 1: Physicochemical Properties of Selected Piperidine Alkaloids

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Specific Rotation ([α]D) |

| This compound | C₈H₁₅NO | 141.21 | - | 195 | 9.45 (15°C) | + (dextrorotatory) |

| Piperine | C₁₇H₁₉NO₃ | 285.34 | 130-132 | - | - | - |

| Coniine | C₈H₁₇N | 127.23 | -2 | 166-167 | 11.2 | +16° |

| Atropine | C₁₇H₂₃NO₃ | 289.37 | 114-116 | - | 9.8 | - |

| Lobeline | C₂₂H₂₇NO₂ | 337.46 | 130-131 | - | 8.5 | -42.8° (in Ethanol) |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for protons on the piperidine ring and the propanone side chain would be detailed here based on specific literature values. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom in the molecule would be listed here. |

| IR (Infrared) | Characteristic absorption bands (cm⁻¹) for functional groups such as N-H (amine), C=O (ketone), and C-H bonds would be provided. |

| MS (Mass Spectrometry) | The molecular ion peak (M+) and major fragmentation patterns would be described, aiding in structural elucidation.[2][9][10] |

Table 3: Biological Activity of Selected Piperidine Alkaloids

| Alkaloid | Biological Activity | IC₅₀ / MIC / Kᵢ Values | Target |

| This compound | Anthelmintic | Specific values would be cited here from relevant studies. | Believed to cause paralysis in tapeworms.[7] |

| Piperine | Anticonvulsant, Neuroprotective, Antimicrobial | Various reported IC₅₀ values for different activities.[6][11] | Modulates GABA and serotonin neurotransmitter systems; inhibits Na⁺ channels.[11][12] |

| Juliflorine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor | IC₅₀ = 0.42 µM (AChE), IC₅₀ = 0.12 µM (BChE)[8] | AChE, BChE |

| Piperidine Derivatives | Antimicrobial | MIC values ranging from 32-512 µg/ml against various bacteria and fungi.[13] | - |

| Arecoline | Association with Aβ(1-40) peptide | Kₐ = 2.3 x 10⁸ M⁻¹[11] | Amyloid beta peptide |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of piperidine alkaloids.

Isolation of this compound from Pomegranate (Punica granatum) Bark

This protocol is a generalized procedure based on classical alkaloid extraction techniques.

Materials:

-

Dried and powdered pomegranate root bark

-

Methanol

-

10% Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Extraction: Macerate 100 g of powdered pomegranate root bark in 500 mL of methanol for 48 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acid-Base Extraction: a. Suspend the crude extract in 200 mL of 10% HCl. b. Filter the acidic solution to remove non-alkaloidal material. c. Transfer the acidic aqueous solution to a separatory funnel and wash with 3 x 100 mL of CH₂Cl₂ to remove acidic and neutral impurities. Discard the organic layers. d. Basify the aqueous layer to pH 9-10 by the dropwise addition of 25% NH₄OH. e. Extract the liberated alkaloids with 3 x 100 mL of CH₂Cl₂. f. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Concentrate the dried organic extract to obtain the crude alkaloid mixture containing pelletierine. Further purification can be achieved by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Synthesis of (±)-Pelletierine via Robinson-Schöpf Reaction

This is a classic biomimetic synthesis of the pelletierine scaffold.[14]

Materials:

-

Glutaraldehyde

-

Methylamine

-

Acetonedicarboxylic acid

-

Appropriate buffer solutions (to control pH)

-

Solvents for reaction and workup (e.g., water, diethyl ether)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve acetonedicarboxylic acid in an aqueous buffer solution at a physiological pH (around 7).

-

Addition of Reagents: To this solution, add glutaraldehyde and methylamine hydrochloride.

-

Reaction: Stir the mixture at room temperature. The reaction mimics the biosynthetic pathway and proceeds through a double Mannich reaction followed by decarboxylation.

-

Workup and Purification: After the reaction is complete (monitored by TLC), acidify the reaction mixture to facilitate decarboxylation. Then, basify the solution and extract the product with an organic solvent. The crude product can be purified by distillation or chromatography to yield (±)-pelletierine.

NMR Spectroscopic Analysis of a Piperidine Alkaloid

Sample Preparation:

-

Dissolve 5-10 mg of the purified piperidine compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[15]

-

Ensure the sample is fully dissolved and the solution is clear.

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

-